molecular formula C6H6BN3O2 B11919851 (1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid

(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid

Cat. No.: B11919851
M. Wt: 162.94 g/mol
InChI Key: KGAQDFKQVXRLOA-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, and the presence of a boronic acid group at the 6th position of the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core. The boronic acid group can then be introduced through a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted pyrazolopyridines depending on the halide used in the reaction.

Scientific Research Applications

(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid is unique due to its specific structure, which combines the properties of both pyrazole and pyridine rings with the reactivity of the boronic acid group. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-6-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3,11-12H,(H,9,10)

InChI Key

KGAQDFKQVXRLOA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=N1)C=NN2)(O)O

Origin of Product

United States

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